molecular formula C10H18N4 B13061256 5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine

5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine

Cat. No.: B13061256
M. Wt: 194.28 g/mol
InChI Key: SMFCMJXDYRFFQL-UHFFFAOYSA-N
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Description

5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the piperidine and pyrazole moieties. The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazole (CDI) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-[methyl(1-methylpiperidin-4-yl)amino]-2-nitrobenzoic acid
  • 5-[methyl(1-methylpiperidin-4-yl)amino]pentanoic acid

Uniqueness

Compared to similar compounds, 5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine is unique due to its specific structural features and the presence of both piperidine and pyrazole rings. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

5-methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine

InChI

InChI=1S/C10H18N4/c1-8-10(11)7-12-14(8)9-3-5-13(2)6-4-9/h7,9H,3-6,11H2,1-2H3

InChI Key

SMFCMJXDYRFFQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2CCN(CC2)C)N

Origin of Product

United States

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